molecular formula C21H23Cl2N3O4S B2592293 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1329886-68-1

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2592293
CAS No.: 1329886-68-1
M. Wt: 484.39
InChI Key: GDGNTWPCNAYWDC-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring three distinct pharmacophoric groups:

  • 1,3-Benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring commonly associated with metabolic stability and ligand-receptor interactions .
  • N-[2-(Dimethylamino)ethyl]: A tertiary amine side chain that improves solubility via protonation, particularly in its hydrochloride salt form .

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)8-9-25(18(26)11-13-4-6-15-17(10-13)29-12-28-15)21-23-19-16(27-3)7-5-14(22)20(19)30-21;/h4-7,10H,8-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNTWPCNAYWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride involves multiple steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of Benzothiazole Ring: The benzothiazole ring is typically synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The benzodioxole and benzothiazole rings are then coupled using appropriate linkers and reagents under controlled conditions.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions.

    Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the benzothiazole ring, especially at the chloro and methoxy substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and benzothiazole rings may interact with enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
Target Compound (Inferred) C₂₁H₂₂Cl₂N₃O₅S ~503.84 1,3-Benzodioxol, 7-Cl-4-OCH₃-benzothiazol, dimethylaminoethyl group, HCl salt Enhanced solubility (salt form); potential dual electron-donating/withdrawing effects
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide C₉H₈ClNO₃ 213.62 Simple benzodioxol-chloroacetamide Limited substituents; baseline for acetamide activity comparisons
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide C₁₅H₁₃ClN₂O₅S 368.79 Thiazolidinone ring, benzodioxol, chloroacetamide Thiazolidinone may confer antioxidant or anti-inflammatory activity
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide (Example from ) C₁₉H₁₉ClN₃O₂ 356.83 Dimethylamino group, chlorophenyl-isoxazole Modified lipophilicity and solubility due to aryl and amino groups

Key Structural and Functional Differences

Benzothiazol vs. Thiazolidinone Moieties: The target’s 7-Cl-4-OCH₃-benzothiazol group differs from the thiazolidinone ring in . Benzothiazoles are aromatic heterocycles with rigid planar structures, favoring π-π stacking in receptor binding, whereas thiazolidinones are non-aromatic and may act as hydrogen-bond acceptors .

Substituent Effects :

  • The 7-Cl and 4-OCH₃ groups on the benzothiazol ring introduce electron-withdrawing and donating effects, respectively, which could fine-tune electronic properties for optimized target engagement compared to simpler chloroacetamides .

Solubility Enhancements: The dimethylaminoethyl-HCl group in the target compound increases polarity and solubility relative to neutral analogs like the benzodioxol-chloroacetamide in .

The target’s structural complexity may improve metabolic stability over simpler analogs .

Research Findings from Structural and Crystallographic Studies

  • Crystallography: The benzodioxol-ethyl chloroacetamide analog in exhibits intermolecular N–H···O hydrogen bonding, forming chains along the b-axis.
  • Synthesis Challenges: The dimethylaminoethyl and benzothiazol groups likely require multi-step synthetic routes, contrasting with the straightforward preparation of simpler chloroacetamides .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This compound incorporates a benzodioxole moiety, which is often associated with various pharmacological properties, including anticancer and antioxidant activities.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into distinct functional groups:

  • Benzodioxole : A bicyclic structure known for its biological activity.
  • Benzothiazole : This heterocyclic compound contributes to the compound's potential therapeutic effects.
  • Dimethylaminoethyl group : This moiety may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
2aHep3B1625.8G2-M phase arrest
2bHep3B2340Moderate activity

In particular, compound 2a has been noted for its ability to induce cell cycle arrest in the G2-M phase, which is critical for halting the proliferation of cancer cells. The study indicated that it performed comparably to doxorubicin, a standard chemotherapeutic agent .

Antioxidant Activity

The antioxidant potential of benzodioxole derivatives has also been evaluated using the DPPH assay. Compounds derived from benzodioxole have shown varying degrees of antioxidant activity, which is crucial for mitigating oxidative stress in cells.

CompoundDPPH IC50 (µM)
2a39.85
Trolox7.72

The results suggest that while some derivatives exhibit moderate antioxidant activity, others demonstrate potent effects comparable to established antioxidants like Trolox .

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in cancer progression and oxidative stress response. The presence of the benzodioxole and benzothiazole rings may facilitate interactions with enzymes or receptors critical for these pathways.

Histone Deacetylase Inhibition

Some studies have reported that similar compounds can act as histone deacetylase (HDAC) inhibitors, which play a significant role in cancer cell proliferation and survival. By inhibiting HDACs, these compounds may promote acetylation of histones, leading to altered gene expression and enhanced apoptosis in cancer cells .

Case Studies

  • Study on Hep3B Cells : A detailed examination showed that treatment with compound 2a resulted in a significant reduction in α-fetoprotein secretion, a marker associated with liver cancer progression. The study concluded that compound 2a has promising anticancer activity due to its ability to induce cell cycle arrest and apoptosis .
  • Antioxidant Evaluation : In vitro studies indicated that various synthesized benzodioxole derivatives exhibited varying levels of antioxidant activity through DPPH radical scavenging assays. These findings suggest potential applications in preventing oxidative damage in biological systems .

Q & A

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Methodological Answer :
  • Standardize raw material sources (e.g., benzodioxole purity ≥99%).
  • Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring.
  • Apply statistical process control (SPC) to track critical quality attributes (CQAs) like yield and impurity profiles .

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